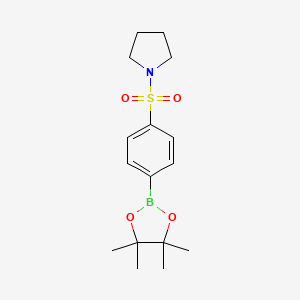

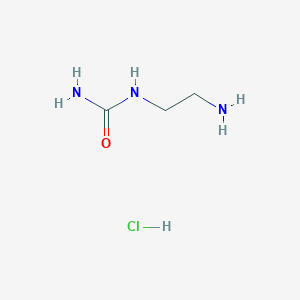

![molecular formula C9H14Cl2N2 B1341811 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 5177-43-5](/img/structure/B1341811.png)

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride" is a derivative of the benzodiazepine family, which is a class of compounds known for their central nervous system depressant effects. These compounds typically exhibit a range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various tetrahydrobenzodiazepine derivatives and their synthesis, molecular structure, and potential pharmacological applications.

Synthesis Analysis

The synthesis of tetrahydrobenzodiazepine derivatives is described in several papers. For instance, solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones using polystyrene resin is detailed, with the starting material being polymer-supported 1,2-diaminoethane and key synthons like 4-chloro-2-fluoro-5-nitrobenzoic acid . Another paper describes the synthesis of 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-ones through SN2 nucleophilic substitution and base-mediated intramolecular cyclization . Additionally, a one-pot synthesis approach for 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones is reported, showcasing the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzodiazepine derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined by X-ray methods, revealing the enamide form with diacylation on nitrogen . This highlights the importance of structural analysis in understanding the properties and potential reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzodiazepine derivatives can be quite diverse. For instance, the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives involves alkylation and cyclization reactions . Another study reports the cycloaddition reactions of 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines to synthesize triazolo[4,3-a][1,5]benzodiazepines . These reactions demonstrate the potential for creating a wide array of benzodiazepine-related structures with varying pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzodiazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzodiazepine core can affect the compound's solubility, stability, and reactivity. The papers provided do not directly discuss the physical and chemical properties of "2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride," but they do mention the synthesis of related compounds and their structural characterization, which is essential for understanding these properties [1-10].

Wissenschaftliche Forschungsanwendungen

-

- Application : This compound has been used in the solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives .

- Method : The methodology involves an efficient solid-phase synthetic approach .

- Results : The methodology is valuable for high throughput synthesis of these potentially bioactive molecules .

-

- Application : Compounds with a similar skeleton to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine have been studied for their cytotoxic action against various cell lines .

- Results : The presence of the parent skeleton benzo-pyrano-diazepine was vital for the extensive spectrum of cytotoxic action against the screened cell lines .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRATFCJCUYIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591267 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride | |

CAS RN |

5177-43-5 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

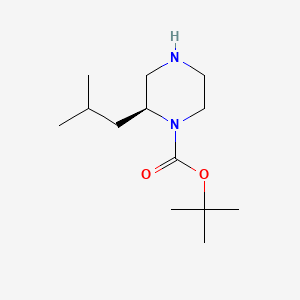

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)